molecular formula C12H10F5N3O3 B3073547 [1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 1018052-55-5

[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

Cat. No.: B3073547
CAS No.: 1018052-55-5
M. Wt: 339.22 g/mol
InChI Key: LRDAJBPEZGLXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoroethyl and trifluoromethyl groups: These groups are introduced using specific reagents such as difluoromethylating agents and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, [1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is unique due to its specific combination of difluoroethyl and trifluoromethyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5N3O3/c1-5-10-6(12(15,16)17)2-8(21)19(4-9(22)23)11(10)20(18-5)3-7(13)14/h2,7H,3-4H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDAJBPEZGLXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)O)C(F)(F)F)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401109043
Record name 1-(2,2-Difluoroethyl)-1,6-dihydro-3-methyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-7-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018052-55-5
Record name 1-(2,2-Difluoroethyl)-1,6-dihydro-3-methyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-7-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018052-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluoroethyl)-1,6-dihydro-3-methyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-7-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Reactant of Route 5
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Reactant of Route 6
[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.